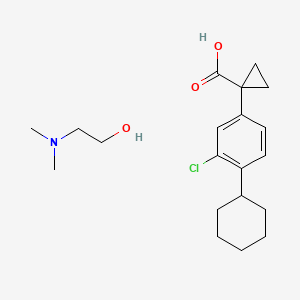
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol is a complex organic compound with the molecular formula C20H30ClNO3 and a molecular weight of 367.91 g/mol. This compound is characterized by the presence of a cyclopropane ring, a cyclohexyl group, and a dimethylaminoethanol moiety, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Coupling with Dimethylaminoethanol: This final step involves esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol can be compared with other similar compounds, such as:
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid: Lacks the dimethylaminoethanol moiety.
2-(Dimethylamino)ethanol: Lacks the cyclopropane and cyclohexyl groups.
Cyclopropane-1-carboxylic acid derivatives: Varying in the substituents on the cyclopropane ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
26961-96-6 |
|---|---|
Formule moléculaire |
C20H30ClNO3 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
1-(3-chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C16H19ClO2.C4H11NO/c17-14-10-12(16(8-9-16)15(18)19)6-7-13(14)11-4-2-1-3-5-11;1-5(2)3-4-6/h6-7,10-11H,1-5,8-9H2,(H,18,19);6H,3-4H2,1-2H3 |
Clé InChI |
KUEDTQBRULCBNY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCO.C1CCC(CC1)C2=C(C=C(C=C2)C3(CC3)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


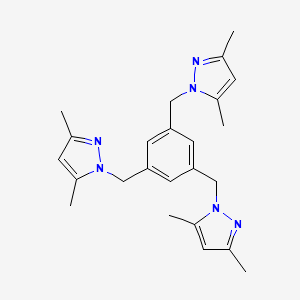
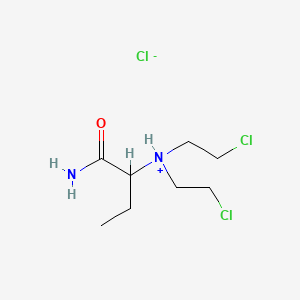
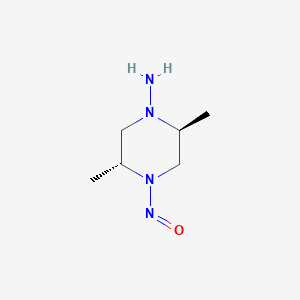
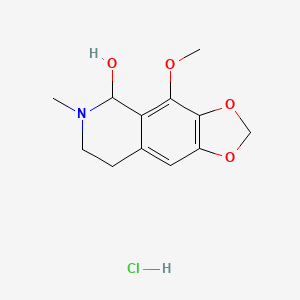


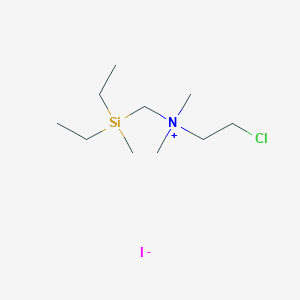
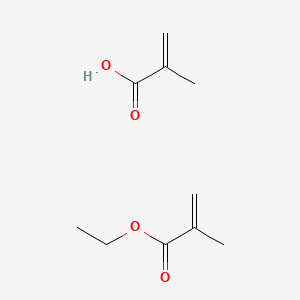
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
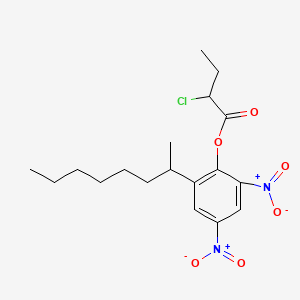
![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)

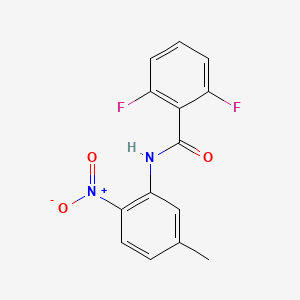
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)
